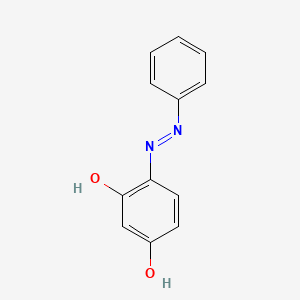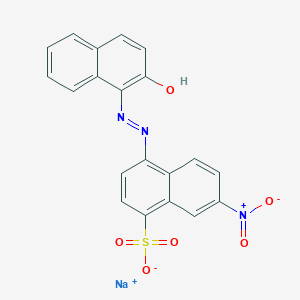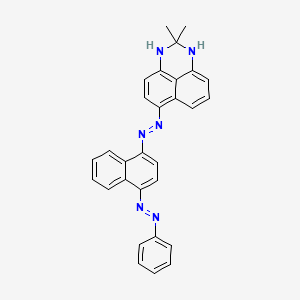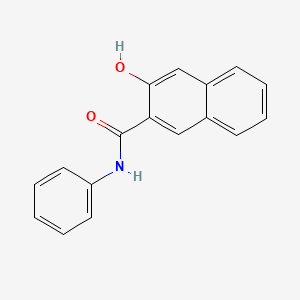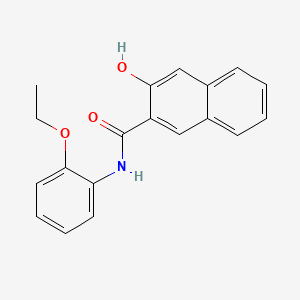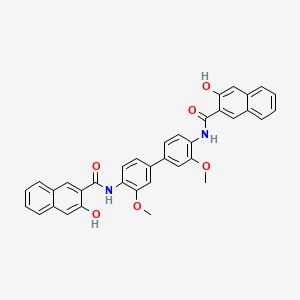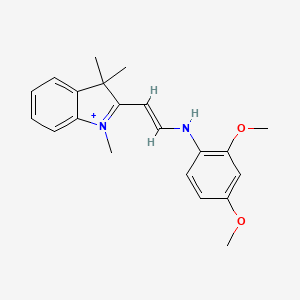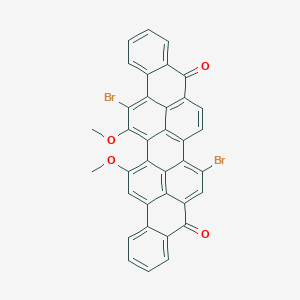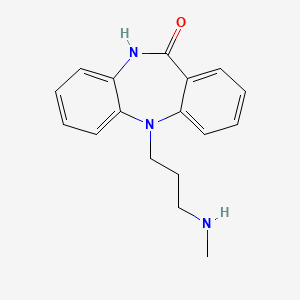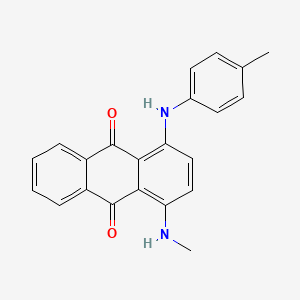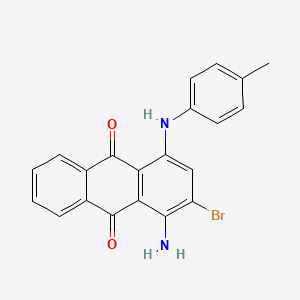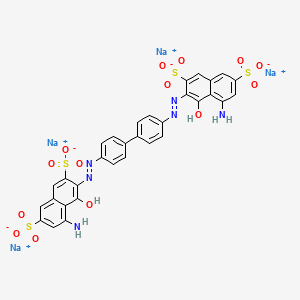
直接蓝 6
描述
C.I. Direct Blue 6, also known as Direct hydroxylated Blue 6, is an organic synthetic dye with the chemical formula C32H22N6Na2O6S2 and a relative molecular mass of 746.67 g/mol . It is an indigo dye characterized by its dark blue color and is commonly used in various industrial applications.
科学研究应用
DIRECT BLUE 6 has a wide range of scientific research applications, including:
Chemistry: It is used as a pH indicator and in various analytical techniques to study chemical reactions and properties.
Biology: The dye is employed in staining techniques to visualize biological tissues and cells.
Medicine: Research studies have explored its potential use in medical diagnostics and treatments.
Industry: It is widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries
作用机制
Target of Action
C.I. Direct Blue 6 is an azo compound . Azo compounds are known for their ability to form toxic gases when mixed with certain materials The primary targets of CIIt has been reported that this compound can cause tumors in the liver of rats and mice .
Mode of Action
The mode of action of C.I. Direct Blue 6 is primarily based on its chemical structure as an azo compound . Azo compounds can detonate, especially organic azides that have been sensitized by the addition of metal salts or strong acids . When mixed with certain materials, they form toxic gases .
Biochemical Pathways
Direct Blue 6 interact with certain materials suggests that it may interfere with normal cellular processes .
Result of Action
The primary result of the action of C.I. Direct Blue 6 is the formation of toxic gases when it interacts with certain materials . It has also been reported to cause tumors in the liver of rats and mice .
Action Environment
The action of C.I. Direct Blue 6 can be influenced by environmental factors. For instance, azo compounds can be explosive when suspended in air at certain concentrations . Also, the compound is slightly water-soluble , which means its action can be affected by the presence or absence of water. Furthermore, it is incompatible with strong oxidizing agents and strong acids .
生化分析
Biochemical Properties
C.I. Direct Blue 6 is an anionic dye with substantivity for cellulosic fibers . It is applied from an aqueous dyebath containing an electrolyte, either sodium chloride (NaCl) or sodium sulfate (Na2SO4) The specific enzymes, proteins, and other biomolecules that CI
Cellular Effects
Exposure to C.I. Direct Blue 6 has been associated with hepatocellular carcinomas and neoplastic nodules in rats This suggests that CI Direct Blue 6 may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of CIAs an azo compound, it can detonate, particularly when sensitized by the addition of metal salts or strong acids This suggests that it may interact with biomolecules in a way that leads to significant changes in gene expression or enzyme activity
Temporal Effects in Laboratory Settings
The effects of CIIt is known that when heated to decomposition, it emits very toxic fumes of nitrogen oxides, sodium oxides, and sulfur oxides . This suggests that the product’s stability and degradation could have significant effects on cellular function over time.
Dosage Effects in Animal Models
In animal models, oral administration of C.I. Direct Blue 6 resulted in hepatocellular carcinomas and neoplastic nodules in males and females sacrificed 13 weeks after the start of exposure to the highest dose at which animals survived . This suggests that the effects of C.I. Direct Blue 6 can vary with different dosages, and that high doses may have toxic or adverse effects.
Metabolic Pathways
The metabolic pathways that CIIt is known that benzidine and its metabolic derivatives have been detected in the urine of workers exposed to direct azo dyes , suggesting that C.I. Direct Blue 6 may be metabolized to benzidine or similar compounds.
Transport and Distribution
The transport and distribution of CIIt is known that this compound is absorbed through the skin , suggesting that it may be transported and distributed through the body via the circulatory system.
准备方法
DIRECT BLUE 6 is synthesized through a series of chemical reactions involving the coupling of aromatic amines with diazonium salts. The process typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with hydroxylated aromatic compounds to form the azo dye.
Purification: The resulting dye is purified through filtration and recrystallization to obtain the final product.
Industrial production methods often involve large-scale batch processes where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the dye .
化学反应分析
DIRECT BLUE 6 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products, which may affect its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases to control the reaction conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
DIRECT BLUE 6 can be compared with other similar azo dyes, such as:
C.I. Direct Blue 1: Another azo dye with similar applications but different chemical structure and properties.
C.I. Direct Orange 25: A direct dye used for similar purposes but with a different color profile.
C.I. Direct Red 81: Another azo dye with distinct chemical properties and applications.
C.I. Direct Blue 6 is unique due to its specific chemical structure, which imparts distinct color properties and reactivity compared to other similar compounds .
属性
CAS 编号 |
2602-46-2 |
|---|---|
分子式 |
C32H24N6NaO14S4 |
分子量 |
867.8 g/mol |
IUPAC 名称 |
tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H24N6O14S4.Na/c33-23-13-21(53(41,42)43)9-17-11-25(55(47,48)49)29(31(39)27(17)23)37-35-19-5-1-15(2-6-19)16-3-7-20(8-4-16)36-38-30-26(56(50,51)52)12-18-10-22(54(44,45)46)14-24(34)28(18)32(30)40;/h1-14,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52); |
InChI 键 |
YMVUMLUIJVDWSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.[Na] |
外观 |
Solid powder |
沸点 |
Decomposes (NTP, 1992) |
颜色/形态 |
Blue violet solid |
熔点 |
Decomposes (NTP, 1992) |
| 2602-46-2 | |
物理描述 |
C.i. direct blue 6 appears as dark blue microcrystals or black powder. (NTP, 1992) |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
5 to 10 mg/mL at 68.0° F (NTP, 1992) Sol in water; slightly sol in ethanol and ethylene glycol monoethyl ether; insol in other organic solvents. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
C.I. Direct Blue 6 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide](/img/structure/B1668929.png)
